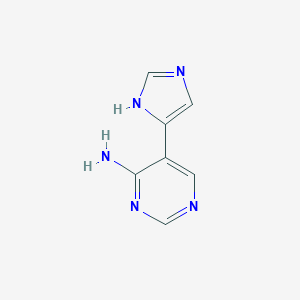

5-(1H-Imidazol-4-yl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H7N5/c8-7-5(1-9-4-12-7)6-2-10-3-11-6/h1-4H,(H,10,11)(H2,8,9,12) |

InChI Key |

XSNANAHGJFVUNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)N)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1h Imidazol 4 Yl Pyrimidin 4 Amine and Analogous Heterocycles

Classical and Contemporary Approaches to Pyrimidine (B1678525) Synthesis

The pyrimidine ring is a fundamental structural motif in nucleic acids and numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methods for its construction.

Cyclocondensation Reactions in Pyrimidine Formation

Cyclocondensation reactions are the cornerstone of pyrimidine synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N synthon like guanidine, urea (B33335), or amidines. This approach allows for the direct formation of the six-membered ring with various substitution patterns.

A common strategy for synthesizing 4-aminopyrimidines involves the condensation of β-alkoxy-α,β-unsaturated nitriles or related β-enaminones with guanidine or amidines. For instance, the cyclocondensation of various acylethynylpyrroles with guanidine nitrate has been shown to be an efficient method for producing pharmaceutically relevant pyrrole–aminopyrimidine ensembles. The reaction typically proceeds by heating in a KOH/DMSO system, accommodating a range of substituents on the pyrrole ring and yielding the desired products in high yields. nih.gov

More recently, fluorinated pyrimidines have been synthesized under mild conditions using potassium 2-cyano-2-fluoroethenolate as a versatile precursor. This β-fluoroenolate salt reacts with various amidine hydrochlorides to afford 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in excellent yields. nih.gov This method demonstrates high functional group tolerance, accommodating everything from simple alkyl groups to substituted aryl and heterocyclic moieties. nih.gov

| Amidine (R-C(NH)NH₂) HCl | R Substituent | Product | Yield (%) | Reference |

| Formamidine HCl | H | 5-Fluoro-4-aminopyrimidine | 85 | nih.gov |

| Acetamidine HCl | Methyl | 2-Methyl-5-fluoro-4-aminopyrimidine | 93 | nih.gov |

| Cyclopropanecarboxamidine HCl | Cyclopropyl | 2-Cyclopropyl-5-fluoro-4-aminopyrimidine | 81 | nih.gov |

| Benzamidine HCl | Phenyl | 2-Phenyl-5-fluoro-4-aminopyrimidine | 93 | nih.gov |

| 4-Chlorobenzamidine HCl | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-fluoro-4-aminopyrimidine | 93 | nih.gov |

| 4-Methoxybenzamidine HCl | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-fluoro-4-aminopyrimidine | 99 | nih.gov |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is another powerful tool for the functionalization of pre-formed pyrimidine rings. Halogenated pyrimidines are particularly susceptible to displacement by nucleophiles at the electron-deficient 2-, 4-, and 6-positions. This strategy is widely used to introduce amino, alkoxy, and other functional groups.

The synthesis of 4-aminopyrimidine (B60600) derivatives often relies on the displacement of a suitable leaving group, typically a halide, from the C4 position. For example, in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a key step often involves the nucleophilic substitution of a chlorine atom by an amine. This approach has been instrumental in creating a wide array of kinase inhibitors. nih.gov

Research into the relative reactivity of different leaving groups on the pyrimidine ring has provided valuable insights for synthetic design. In studies on 4,6-disubstituted-5-nitropyrimidines, it was found that under mild conditions with primary amine nucleophiles, an alkoxy group is preferentially displaced over a chlorine atom in the same molecule. chemrxiv.org This counterintuitive result highlights the complexity of SNAr reactions on highly activated pyrimidine systems and provides a robust route to symmetrically substituted 4,6-diamino-5-nitropyrimidines. chemrxiv.org

Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is another critical heterocycle found in many biological molecules, including the amino acid histidine. Its synthesis can be achieved through various methods, from classical multicomponent reactions to modern regioselective approaches.

Debus-Radiszewski Synthesis and Variants

The Debus-Radiszewski imidazole synthesis, first reported in the 19th century, is a classic multicomponent reaction for constructing the imidazole core. wikipedia.orgwikiwand.comslideshare.net It involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia. wikipedia.orgslideshare.net

While historically significant, the classical Debus-Radiszewski synthesis often suffers from low yields and side reactions. ijprajournal.com Consequently, numerous modifications have been developed to improve its efficiency and scope. These variants often employ different catalysts or reaction conditions. For example, microwave-assisted, solvent-free synthesis using ammonium acetate as the ammonia source can significantly improve the yields of 2,4,5-trisubstituted imidazoles. ijprajournal.com Other effective catalysts include ionic liquids, silica-supported sulfuric acid, and various metal chlorides, which can promote the reaction under milder, more environmentally friendly conditions. ijprajournal.combiomedpharmajournal.org

| Catalyst / Condition | Key Advantage(s) | Typical Products | Reference(s) |

| Microwave Irradiation | Reduced reaction time, solvent-free, often higher yields | 2,4,5-Trisubstituted imidazoles | ijprajournal.combiomedpharmajournal.org |

| Urea–ZnCl₂ low-melting mixture | Excellent yields, mild conditions | Triaryl-1H-imidazoles | ijprajournal.com |

| Neutral Ionic Liquid | Solvent-free, high yields | 2,4,5-Trisubstituted imidazoles | biomedpharmajournal.org |

| Diruthenium(II) catalyst | Aerobic conditions, borrowing hydrogen process | 2,4,5-Regioselectively substituted imidazoles | rsc.org |

| SbCl₃-silica | Microwave-assisted, efficient | Trisubstituted imidazoles | biomedpharmajournal.org |

Regioselective Synthesis of Imidazole Derivatives

Controlling the regiochemistry of substitution on the imidazole ring is a significant challenge in synthetic chemistry. Modern methods have been developed to achieve high regioselectivity, enabling the targeted synthesis of specific isomers, such as 1,4-disubstituted imidazoles, which are difficult to obtain through classical methods.

One effective strategy involves a sequence starting from a simple glycine derivative. An unusual double aminomethylenation yields a 2-azabuta-1,3-diene intermediate. Subsequent addition of an amine nucleophile results in a transamination/cyclization cascade to produce 1,4-disubstituted imidazoles with complete regiocontrol. rsc.org This method is notable for its tolerance of a diverse range of N-substituents, both sterically and electronically. rsc.org

Another approach utilizes the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines. This method allows for the regioselective construction of either 4- or 5-functionalized imidazoles, with the outcome dependent on the substituents present on the nitrogen atoms of the starting materials. nih.govfigshare.com These advanced methods provide crucial tools for synthesizing complex imidazole derivatives with precisely controlled substitution patterns. rsc.org

Convergent Synthesis of Pyrimidine-Imidazole Hybrid Scaffolds

The construction of pyrimidine-imidazole hybrid scaffolds often employs a convergent strategy, where the two pre-functionalized heterocyclic rings are coupled in a final step. This approach allows for modularity and the rapid generation of diverse compound libraries.

A common convergent method involves the nucleophilic substitution of a halogenated pyrimidine with an amine- or imidazole-containing fragment. For instance, the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has been achieved starting from 4-(1H-benzo[d]imidazol-1-yl)pyrimidines. nih.gov Similarly, a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog was synthesized by researchers at Bristol-Myers Squibb, demonstrating the linkage of a substituted imidazole to the C4 position of a pyrimidine ring via a piperidine linker. researchgate.net

Multicomponent reactions under microwave irradiation have also proven to be a highly efficient strategy for building these fused systems in a one-pot fashion. A sequential, two-step, one-pot synthesis has been developed for novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazoles. In this process, an imine is first formed from imidazo[1,2-a]pyrimidine-2-carbaldehyde and an amine. Subsequently, benzil and ammonium acetate are added, and a second microwave-assisted step completes the imidazole ring formation. semanticscholar.org This method exemplifies a green and efficient approach to complex hybrid scaffolds. semanticscholar.org The development of pyrimidine-based hybrids with imidazole or triazole has been accomplished using multicomponent reaction pathways to generate novel anticancer agents. nih.gov These strategies, which combine the principles of heterocyclic synthesis in convergent and one-pot manners, are vital for the exploration of the chemical space occupied by pyrimidine-imidazole hybrids. researchgate.netresearchgate.netresearchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org This approach offers significant advantages, including operational simplicity, high atom economy, and the rapid generation of molecular diversity. beilstein-journals.org Several MCRs have been developed for the synthesis of imidazopyrimidines and analogous structures. nih.govresearchgate.net

One prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving an amino-heterocycle, an aldehyde, and an isocyanide. beilstein-journals.org This methodology has been successfully employed to synthesize a variety of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives. beilstein-journals.orgnih.gov For instance, the reaction of an aminopyrimidine, an aldehyde, and an isocyanide can proceed using a Lewis acid catalyst like scandium triflate or ytterbium triflate to yield the desired fused heterocyclic core. beilstein-journals.orgresearchgate.net

Another approach involves the one-pot reaction of components like aryl methyl ketones, 2-aminopyridines, and barbituric acids, catalyzed by molecular iodine, to produce pyrimidine-linked imidazopyridines. acs.org These reactions often proceed through the formation of an iminium species, followed by a [4+1] cycloaddition with an isocyanide or subsequent cyclization steps. researchgate.net The versatility of MCRs allows for the incorporation of a wide range of substituents, making them a powerful tool for creating libraries of analogous heterocycles for structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé (GBB) | Aminopyridine, Furfuraldehyde, Isocyanide | Yb(OTf)₃, Microwave | Imidazo[1,2-a]pyridine | beilstein-journals.org |

| Groebke-type | 5-amino-1,2,4-triazole, Aldehyde, Isocyanide | Sc(OTf)₃ | Imidazo[2,1-c] nih.govresearchgate.netnih.govtriazole | researchgate.net |

| Iodine-catalyzed three-component | Aryl methyl ketone, 2-aminopyridine, Barbituric acid | I₂, DMSO | Pyrimidine-linked imidazopyridine | acs.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly vital for constructing the 5-(imidazol-4-yl)pyrimidine scaffold, which involves linking two heteroaromatic rings. nih.govsemanticscholar.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is widely used for this purpose. acs.org For example, a halogenated pyrimidine can be coupled with an imidazolylboronic acid (or vice versa) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base to form the desired bi-heterocyclic product. mdpi.com Optimization of these reactions often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields. mdpi.com

Other notable cross-coupling reactions include:

Stille Coupling: This reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. It has been employed as a key step in synthesizing imidazopyrimidine derivatives, particularly when other methods fail. openmedicinalchemistryjournal.com For instance, a tributyltin-substituted pyrimidine was successfully coupled with an enol triflate derivative using a palladium catalyst to forge a crucial C-C bond, although yields were initially low and required significant optimization. openmedicinalchemistryjournal.com

Hiyama Coupling: This method uses an organosilane as the organometallic partner. An efficient protocol has been developed for the C2-arylation of pyrimidine derivatives via the palladium-catalyzed Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes. semanticscholar.orgresearchgate.net The addition of a co-catalyst like copper(I) chloride (CuCl) was found to be essential for promoting the reaction. semanticscholar.orgresearchgate.net

Negishi Coupling: Involving an organozinc reagent, this reaction was used to couple a chloropyrimidine with an organozinc bromide in the presence of Pd(PPh₃)₄, affording the product in high yield (84%). openmedicinalchemistryjournal.com

These coupling strategies offer a modular approach to the synthesis, allowing for the late-stage introduction of one of the heterocyclic rings, which is advantageous for building diverse compound libraries.

Table 2: Selected Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Heterocyclic Substrates | Catalyst System | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄, 1,4-Dioxane | Good | mdpi.com |

| Stille | Tributyltin-pyrimidine, Enol triflate | Pd(CH₃CN)₂Cl₂ | LiCl, DMF, 105 °C | 38% | openmedicinalchemistryjournal.com |

| Hiyama | Pyrimidin-2-yl tosylate, Trimethoxy(phenyl)silane | PdCl₂, PCy₃, CuCl | TBAF, Dioxane, 110 °C | Good to Excellent | semanticscholar.orgresearchgate.net |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. pnrjournal.comnih.gov This non-conventional heating method efficiently transfers energy to polar molecules, leading to rapid temperature increases and often resulting in shorter reaction times, cleaner reactions, and higher product purity compared to conventional heating. nih.govijpsjournal.com

The application of microwave energy has been particularly beneficial in the synthesis of heterocyclic compounds, including imidazopyrimidines. nih.gov For example, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives was significantly enhanced using microwave irradiation. The reaction time was reduced from several hours under conventional heating to just 3-6 minutes, with yields improving from 69-87% to 78-94%. nih.gov

Microwave assistance has been successfully applied to various reaction types relevant to the synthesis of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine and its analogs:

Multi-Component Reactions: The GBB reaction to form imidazo[1,2-a]pyridines was conducted under microwave irradiation at 100 °C for 1 hour, achieving high yields of 89–98%. beilstein-journals.org

Cyclization and Condensation Reactions: The synthesis of imidazo[1,2-a]pyrimidine derivatives via the Claisen–Schmidt condensation has been shown to be more efficient under microwave conditions. nih.gov Similarly, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-imidazole hybrids utilized microwave energy in both steps, dramatically reducing the reaction time for the final cyclization from 36 hours (conventional) to 60-80 minutes. nih.gov

The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Improvement Noted | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine Synthesis (3-component) | 1-6 hours, 69-87% yield | 3-6 minutes, 78-94% yield | Drastic reduction in time, improved yield | nih.gov |

Synthetic Route Optimization and Efficiency

Optimizing synthetic routes is critical to ensure that target compounds can be produced in a reliable, cost-effective, and scalable manner. For the synthesis of this compound and its analogs, optimization efforts typically focus on reaction conditions such as the choice of catalyst, solvent, base, and temperature. nih.gov

In the context of transition metal-catalyzed reactions, catalyst selection is paramount. During the development of a Stille coupling route to an imidazopyrimidine derivative, initial attempts with standard catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ gave no product or very low yields (~10%). openmedicinalchemistryjournal.com A screen of palladium catalysts revealed that the less common dichlorobis(acetonitrile)palladium(II) [Pd(CH₃CN)₂Cl₂] was uniquely effective, boosting the isolated yield to a more viable 38%. openmedicinalchemistryjournal.com This highlights that catalyst screening is a crucial optimization step.

The choice of solvent and base can also have a profound impact on reaction efficiency. In the synthesis of 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide, a screen of solvents showed that toluene and dioxane resulted in incomplete conversion and low yields (25-35%), while DMF and MeCN led to complex, inseparable mixtures. nih.gov Similarly, optimizing a Suzuki coupling for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine involved testing various bases and solvents, with the combination of K₃PO₄ and 1,4-Dioxane providing the best results. mdpi.com

The introduction of techniques like microwave heating is in itself a major step in route optimization, as it can dramatically improve efficiency by reducing reaction times from hours to minutes and increasing yields. nih.govnih.gov Comparing conventional and microwave methods often reveals the clear superiority of the latter for specific transformations, making it a key consideration in modern synthetic planning. nih.gov Ultimately, a combination of systematic screening of reaction parameters and the adoption of modern technologies leads to the most efficient and optimized synthetic routes.

Based on a thorough review of the available search results, detailed experimental data specifically for the compound This compound —including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (LC-MS/ESI-MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—is not present. The search results contain information on structurally related but distinct molecules.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the advanced structural characterization and conformational analysis of this compound as per the specific and strict outline provided. Writing the article would require specific data points for each subsection (e.g., chemical shifts for NMR, mass-to-charge ratios for MS, vibrational frequencies for IR, and dihedral angles for X-ray crystallography) which are not available for the requested compound.

Advanced Structural Characterization and Conformational Analysis of 5 1h Imidazol 4 Yl Pyrimidin 4 Amine

Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The molecule possesses multiple sites capable of forming strong hydrogen bonds. The amino group on the pyrimidine (B1678525) ring and the N-H group of the imidazole (B134444) ring serve as primary hydrogen bond donors. The nitrogen atoms within the pyrimidine and imidazole rings act as hydrogen bond acceptors. This combination allows for the formation of extensive and predictable hydrogen-bonding networks.

Based on studies of similar aminopyrimidine and imidazole-containing structures, several key hydrogen-bonding motifs are anticipated:

N-H···N Dimers and Chains: A common feature in related crystal structures is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. nih.gov For instance, the amino group of one molecule can donate a hydrogen to a nitrogen atom of the pyrimidine or imidazole ring of a neighboring molecule. This can lead to the formation of discrete dimeric units or extended one-dimensional chains.

The imidazole moiety is known to form a persistent N-H···N hydrogen-bound tape motif in the solid state, which could be a prominent feature in the crystal structure of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine.

π-π Stacking:

The planar aromatic systems of the pyrimidine and imidazole rings are expected to participate in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute significantly to the stabilization of the crystal structure. The geometry of these stacking interactions can vary, including parallel-displaced and T-shaped arrangements, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. In related aminopyrimidine derivatives, π-π stacking interactions have been observed to link hydrogen-bonded chains into sheets.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions would ultimately determine the final, most thermodynamically stable crystalline form of this compound.

Hypothetical Data Tables:

Without experimental crystallographic data, the following tables are presented as illustrative examples of how the intermolecular interactions for this compound would be characterized. The values are based on typical bond lengths and angles observed in similar heterocyclic compounds.

Table 1: Potential Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(amino)-H | H | N(pyrimidine) | ~0.86 | ~2.2 | ~3.0 | ~165 |

| N(amino)-H | H | N(imidazole) | ~0.86 | ~2.3 | ~3.1 | ~160 |

| N(imidazole)-H | H | N(pyrimidine) | ~0.88 | ~2.1 | ~2.9 | ~170 |

| N(imidazole)-H | H | N(imidazole) | ~0.88 | ~2.0 | ~2.8 | ~175 |

Table 2: Potential π-π Stacking Parameters

| Interacting Rings | Stacking Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) |

| Pyrimidine-Pyrimidine | Parallel-displaced | ~3.5 | ~0-5 |

| Imidazole-Imidazole | Parallel-displaced | ~3.6 | ~0-5 |

| Pyrimidine-Imidazole | T-shaped or Parallel-displaced | ~3.4 - 3.7 | ~0-90 |

It is important to emphasize that these tables represent plausible interaction parameters, and the actual values can only be determined through single-crystal X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling of 5 1h Imidazol 4 Yl Pyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic distribution and energy, among other properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 5-(1H-Imidazol-4-yl)pyrimidin-4-amine, a DFT study would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This process calculates the molecule's energy at various atomic arrangements until the lowest energy state is found.

Key outputs from DFT calculations include optimized structural parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies (confirming the structure is at a true energy minimum), and various electronic properties. These calculations provide a foundational understanding of the molecule's stability and preferred shape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more likely to be reactive. For this compound, FMO analysis would map the locations of the HOMO and LUMO across the imidazole (B134444) and pyrimidine (B1678525) rings, identifying the most probable sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would highlight the electronegative nitrogen atoms in both the pyrimidine and imidazole rings as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the amine group and the imidazole ring would likely show positive potential, indicating them as sites for nucleophilic attack or hydrogen bond donation.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM, Reduced Density Gradient - RDG)

Topological analysis methods delve into the nature of chemical bonds and non-covalent interactions within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to define atoms and the bonds between them. By identifying bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions, such as hydrogen bonds, within the molecular structure.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Binding Mode Prediction and Energetic Assessment

In a molecular docking simulation involving this compound, the compound would be treated as the ligand and docked into the active site of a specific protein target. The simulation would generate multiple possible binding poses of the ligand within the receptor's binding pocket.

These poses are then scored based on an energetic assessment, which estimates the binding affinity (how strongly the ligand binds to the receptor). The scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the ligand and the amino acid residues of the protein. The results would predict the most likely binding mode and provide a quantitative estimate of the binding energy. This information is critical for understanding the compound's potential biological activity and for guiding the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Finding |

| Predicted Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Valine 23, Leucine 88, Aspartic Acid 95 |

| Type of Interactions | Hydrogen bond with Aspartic Acid 95; Hydrophobic interactions with Valine 23 and Leucine 88 |

Note: The data presented in this table is for illustrative purposes only and would depend on the specific protein target used in an actual molecular docking study.

Virtual Screening Methodologies

Virtual screening (VS) has become an essential tool in drug discovery for identifying promising lead compounds from large chemical libraries. csmres.co.uk For scaffolds like this compound, both ligand-based and structure-based VS methodologies are employed to find molecules with high affinity for specific biological targets.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. Molecular docking, a primary SBVS method, is used to predict the binding conformation and affinity of a ligand within the active site of a receptor. researchgate.net For instance, in studies involving similar imidazole derivatives, docking simulations have been used to identify potential inhibitors of enzymes like lactate (B86563) dehydrogenase and cyclooxygenases (COX-1 & COX-2). researchgate.netsciencescholar.us The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogens, while ligands are prepared by optimizing their geometry and generating different conformations. researchgate.net

Ligand-based virtual screening (LBVS) is utilized when the 3D structure of the target is unknown. This approach uses the information from known active compounds to identify new molecules with similar properties. nih.gov Methods like 2D similarity searching, 3D shape-based screening, and pharmacophore modeling are common. A pharmacophore model defines the essential steric and electronic features required for biological activity. This model is then used as a query to search compound databases for molecules that match these features. nih.gov An innovative approach involves collaborative virtual screening, where multiple proprietary libraries are probed using different in silico similarity search methods to rapidly expand and investigate a hit chemotype. nih.govresearchgate.net

The integration of various VS protocols, often in parallel or sequentially, can enhance the identification of novel hits. csmres.co.uk For example, a high-throughput virtual screening campaign might start with filtering large databases based on physicochemical properties, followed by docking simulations, and finally, more computationally intensive methods like free energy calculations for the top-ranked compounds. nih.govmdpi.com

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. | Identifying binding modes and ranking potential inhibitors against a known protein structure. | researchgate.netresearchgate.net |

| Pharmacophore Modeling | Uses the 3D arrangement of essential features of known active molecules to search for new compounds. | Scaffolding hopping and identifying novel chemotypes when the target structure is unknown. | nih.gov |

| 3D Shape Similarity | Compares the 3D shape and electrostatic potential of database compounds to a known active ligand. | Finding structurally diverse compounds with similar binding characteristics. | csmres.co.uk |

| High-Throughput Virtual Screening (HTVS) | Rapid, large-scale computational screening of millions of compounds. | Initial filtering of extensive compound libraries to identify a manageable number of hits for further study. | nih.govmdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide detailed information on the stability of the ligand-protein complex, conformational changes, and the dynamics of key interactions. nih.gov

In studies of related pyrimidine-based inhibitors, MD simulations have been crucial for validating docking results and understanding the stability of the predicted binding poses. nih.govtandfonline.com A typical simulation runs for nanoseconds, tracking the trajectory of the ligand within the protein's binding site under physiological conditions. tandfonline.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.com A stable RMSD value for the ligand-protein complex over the simulation time suggests that the binding pose is stable. nih.govmdpi.com RMSF analysis helps identify flexible regions of the protein and the ligand. ajchem-a.com

MD simulations also reveal the persistence of crucial interactions, such as hydrogen bonds, which are vital for binding affinity. ajchem-a.com By analyzing the number and duration of hydrogen bonds between the ligand and specific amino acid residues, researchers can pinpoint the key drivers of molecular recognition. For example, simulations of imidazole derivatives targeting the COVID-19 main protease confirmed the stability of the complex through consistent binding patterns and interactions over a 100 ns simulation. tandfonline.com These simulations provide a dynamic picture that complements the static view offered by molecular docking. tandfonline.com

| Parameter | Description | Insight Provided | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Assesses the structural stability of the system; convergence indicates equilibrium. | nih.govajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each amino acid residue around its average position. | Identifies flexible and rigid regions of the protein upon ligand binding. | ajchem-a.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the key interacting residues and the stability of these crucial interactions. | ajchem-a.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Provides information on conformational changes and the overall stability of the protein's folding. |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For the this compound scaffold, these studies are essential for guiding the rational design of new analogs with improved potency and selectivity. nih.gov

Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are frequently used. nih.gov In 3D-QSAR, methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to build predictive models. tandfonline.com These models are based on a set of aligned molecules with known activities and can generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding modifications are likely to enhance or diminish activity. For instance, a CoMFA study on [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based CDK4 inhibitors provided valuable insights for designing new, more potent inhibitors. nih.govtandfonline.com

Molecular docking also plays a significant role in rationalizing SAR. By comparing the binding modes of a series of analogs, researchers can understand why certain structural modifications lead to changes in activity. For example, SAR studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives showed that modifications at the 2-position and the 4-arylamino group significantly impacted their activity as adenosine (B11128) A3 receptor modulators. nih.gov Computational predictions helped distinguish between antagonists and positive allosteric modulators based on the size and nature of substituents. nih.gov Initial SAR studies on pyrimidin-4-yl-1H-imidazole derivatives identified a selective and potent CRAF inhibitor by exploring substitutions on the core structure. nih.gov These computational approaches allow for the systematic exploration of chemical space, helping to prioritize the synthesis of compounds with the highest probability of success. sciencescholar.us

| Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D structural properties (steric, electrostatic fields) of molecules with their biological activities. | Generates predictive models and contour maps to guide structural modifications for improved activity. | nih.govtandfonline.com |

| Docking-Based SAR | Analyzes the binding poses of a series of analogs within the target's active site. | Provides a structural rationale for observed activity trends and identifies key interaction points. | nih.govnih.gov |

| Pharmacophore-Based Alignment | Aligns molecules based on common chemical features essential for activity. | Helps in understanding the shared requirements for binding across a series of active compounds. | nih.gov |

| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two ligands through a non-physical thermodynamic cycle. | Provides highly accurate predictions of relative binding affinities to guide lead optimization. |

Investigation of Molecular Interactions and Biochemical Mechanisms of 5 1h Imidazol 4 Yl Pyrimidin 4 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of the pyrimidin-4-yl-1H-imidazole scaffold have demonstrated significant potential as enzyme inhibitors, particularly in the context of cancer therapy. nih.gov Their mode of action often involves targeting key enzymes that are overactive in disease states. Pyrimidine (B1678525) analogues have been developed as chemotherapeutic agents that target a range of enzymes crucial for cell proliferation. arabjchem.org

The mechanism of enzyme inhibition by these derivatives is often rooted in their ability to interact with the enzyme's active site. For instance, in kinases, these compounds can function as ATP-competitive inhibitors, where the pyrimidine-imidazole core mimics the purine (B94841) base of ATP and occupies its binding pocket. nih.gov

In other enzymes, such as zinc-dependent glutaminyl cyclase, inhibitors containing an imidazole (B134444) moiety are designed to interact directly with the catalytic zinc ion. The inhibitory mechanism involves three key structural features: a zinc-binding group (like the imidazole), a hydrogen-bonding donor, and an aromatic group that interacts with key amino acid residues, such as phenylalanine, in the active site. researchgate.net This multi-point interaction ensures potent and specific binding, effectively blocking the enzyme's catalytic function. researchgate.net

A series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and found to have potent antiproliferative activities against human melanoma cell lines, superior to the well-known RAF inhibitor, Sorafenib. nih.gov The lead compound from this series was identified as a selective and potent CRAF inhibitor, highlighting the potential of this scaffold in targeting specific protein kinases. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidin-4-yl-1H-imidazole Derivatives

Compound A375P IC₅₀ (μM) WM3629 IC₅₀ (μM) CRAF Kinase Inhibition IC₅₀ (μM) Compound 7a 0.62 4.49 0.08 Sorafenib 5.84 >10 0.02

Data sourced from a study on pyrimidin-4-yl-1H-imidazole derivatives, which identified compound 7a as a potent CRAF inhibitor with significant antiproliferative effects on melanoma cell lines. nih.gov

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout. nih.gov The structure of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine is analogous to the natural substrates of XO, making its derivatives promising candidates for XO inhibition.

The prototypical XO inhibitor, Allopurinol, is a pyrazolo[3,4-d]pyrimidine, an isomer of the purine nucleus, which underscores the suitability of this heterocyclic system for XO inhibition. nih.gov The mechanism of inhibition involves the compound binding to the molybdenum-containing active site of the enzyme, preventing the natural substrate from binding and being oxidized. nih.govnih.gov For pyrimidine-based inhibitors, specific structural features, such as a tetrazole ring, can serve as a hydrogen-bond acceptor to form key interactions with residues in the XO binding pocket, enhancing inhibitory activity. nih.gov

Receptor Modulation and Agonism/Antagonism Mechanisms

The imidazole-pyrimidine scaffold is also capable of interacting with various cell surface receptors, acting as either agonists or antagonists. This is particularly true for receptors whose natural ligands are purines, such as adenosine (B11128) and ATP receptors. nih.gov Derivatives can modulate receptor activity, influencing downstream signaling pathways.

For example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are structurally related to the core compound, have been identified as A3 adenosine receptor (A3AR) positive allosteric modulators (PAMs). nih.govmcw.edu These PAMs bind to a site on the receptor distinct from the natural agonist binding site, enhancing the receptor's response to the endogenous ligand, adenosine. nih.govnih.gov

The imidazole ring is a key pharmacophore for histamine (B1213489) receptor ligands, as it is the core component of histamine itself. pharmacyjournal.net Consequently, derivatives of this compound containing a flexible side chain can interact with histamine receptors.

Studies on a series of 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives have shed light on their interaction with the histamine H3 receptor. nih.gov These compounds showed stereospecificity in their binding, with the S-configuration being more favorable. nih.gov The nature of the side chain determines whether the compound acts as an antagonist or an agonist. Derivatives with an aromatic side chain tend to be antagonists, while replacing the aromatic group with a cyclohexyl group can switch the activity to agonistic. nih.gov This suggests that an interaction between an amino group in the side chain and the H3 receptor protein is involved in receptor activation. nih.gov

Table 2: Histamine H3 Receptor Affinity of Imidazole Derivatives

Compound Configuration Side Chain H3 Receptor Affinity (-log Ki) Functional Activity Derivative A S Aromatic 7.5 Antagonist Derivative B R Aromatic 6.8 Antagonist 23 S Cyclohexyl 7.9 Agonist

Data from a study on chiral 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, illustrating stereospecificity and the influence of side-chain structure on functional activity at the histamine H3 receptor. nih.gov

Interactions with Biological Macromolecules (e.g., Nucleic Acids, Kinases)

Beyond enzymes and cell-surface receptors, derivatives of this compound interact with other crucial biological macromolecules.

Kinases: As previously mentioned, the pyrimidine-imidazole scaffold is a potent inhibitor of various protein kinases, including CRAF, Lck, Aurora kinases, and Janus kinases (JAKs). nih.govnih.govacs.orgresearchgate.net The general mechanism involves the heterocyclic core binding to the ATP-binding pocket of the kinase, with substituents on the scaffold providing specificity and additional binding interactions. nih.gov For example, 2,4-dianilino pyrimidines are known inhibitors of tyrosine kinases like Lck. nih.gov

Nucleic Acids: Pyrimidines are fundamental components of nucleic acids (DNA and RNA). ekb.eg Pyrimidine-imidazole derivatives can interfere with nucleic acid function through several mechanisms. Some compounds can act as pyrimidine antagonists, inhibiting enzymes like DNA polymerase and ribonucleotide reductase that are essential for DNA synthesis. ekb.eg Furthermore, certain pyrimidinetrione-imidazole conjugates have been shown to form supramolecular complexes with DNA, likely through intercalation between the base pairs. nih.gov This direct interaction with the DNA helix can disrupt replication and transcription, contributing to the compound's biological effects, such as antifungal activity. nih.gov

Role of Structural Motifs in Molecular Recognition

The biological activity of this compound derivatives is dictated by specific structural motifs and their role in molecular recognition. The structure-activity relationship (SAR) studies reveal how modifications to the core scaffold influence target binding and potency.

The Imidazole Ring: This motif is crucial for many interactions. It can act as a hydrogen bond donor and acceptor and is a key component for binding to histamine receptors and certain enzymes like glutaminyl cyclase. researchgate.netnih.gov Replacing the imidazole with a pyrazole (B372694), for example, can alter the hydrogen bonding pattern and target selectivity. researchgate.net

The Pyrimidine Ring: This ring serves as a stable scaffold onto which various substituents can be attached to modulate activity and selectivity. The 4-amino group is a particularly important interaction point, often forming a key hydrogen bond with the target protein, as seen in many kinase inhibitors that interact with the hinge region of the ATP binding site. nih.govacs.org

Substituents: The nature and position of substituents on both rings are critical for determining the specific biological target and potency.

In antiproliferative pyrimidin-4-yl-1H-imidazole derivatives, the substituents on the imidazole and the pyrimidine rings are crucial for activity against melanoma cell lines. nih.gov

In JAK inhibitors, modifications to the pyrazole ring (an isostere of imidazole) and the pyrimidine ring were explored to optimize potency and oral bioavailability. researchgate.net

For USP1/UAF1 deubiquitinase inhibitors, introducing a methyl group at the 5-position of the pyrimidine ring increased potency, while moving it to the 6-position caused a decrease. acs.org

This detailed understanding of how structural motifs contribute to molecular recognition is essential for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Fragment Based Drug Discovery Fbdd and Structure Based Drug Design Sbdd in the Context of Pyrimidine Imidazole Scaffolds

Principles and Methodologies of FBDD

Fragment-Based Drug Discovery (FBDD) is a hit-identification strategy that begins with the screening of a library of low-molecular-weight compounds, or "fragments," against a biological target. rsc.orgacs.org Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD uses smaller libraries (typically 500-5000 compounds) of much simpler molecules. rsc.orgmdpi.com This reduction in molecular complexity allows for a more efficient sampling of chemical space, increasing the probability of finding a high-quality "hit" that binds to the target protein. rsc.org

The core principles of FBDD are rooted in the "Rule of Three," a set of guidelines for ideal fragments:

Molecular weight < 300 Daltons researchgate.net

Number of hydrogen bond donors ≤ 3 researchgate.net

Number of hydrogen bond acceptors ≤ 3 researchgate.net

Calculated octanol-water partition coefficient (cLogP) ≤ 3 researchgate.net

Number of rotatable bonds ≤ 3 researchgate.net

Fragments that adhere to these rules tend to have higher water solubility, which is necessary for the high concentrations used in screening, and form more efficient interactions with the target. mdpi.com The initial hits from an FBDD campaign typically exhibit weak binding affinities, often in the micromolar (μM) to millimolar (mM) range. mdpi.com Consequently, highly sensitive biophysical techniques are required for their detection. mdpi.comdrughunter.com

Commonly employed screening methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool that can detect weak binding events and provide structural information about the fragment's binding site on the protein. drughunter.comnih.gov

Surface Plasmon Resonance (SPR): An optical technique used to measure binding affinities and kinetics in real-time, offering high sensitivity and throughput. drughunter.com

X-ray Crystallography: Provides high-resolution, atomic-level detail of how a fragment binds to its target. mdpi.compharmafeatures.com This structural insight is invaluable for the subsequent optimization process. pharmafeatures.com

Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, this method measures changes in protein thermal stability upon fragment binding. mdpi.com

A key metric used to evaluate the quality of a fragment hit is Ligand Efficiency (LE) , which relates the binding energy of a molecule to the number of its non-hydrogen atoms. nih.gov High LE values indicate that the fragment is making very efficient, high-quality interactions with the target, making it an excellent starting point for optimization. nih.gov

Application of Pyrimidine (B1678525) Fragments in FBDD

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors. acs.orgresearchgate.net Its utility in FBDD stems from its ability to act as a bioisostere for the adenine (B156593) ring of ATP, enabling it to form key hydrogen-bonding interactions within the highly conserved hinge region of the kinase ATP-binding site. rsc.orgacs.org The 4-aminopyrimidine (B60600) motif, as seen in 5-(1H-Imidazol-4-yl)pyrimidin-4-amine, is particularly adept at forming one or two crucial hydrogen bonds with the backbone of the kinase hinge. acs.org

A notable case study illustrating the power of this approach is the discovery of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in the PI3K/AKT/mTOR signaling pathway often deregulated in cancer. nih.gov In an FBDD campaign against PDK1, a kinase-biased fragment library was screened, leading to the identification of several hits, including an aminoindazole fragment. nih.gov Subsequent exploration and optimization, guided by structural insights, led to the discovery of a highly potent and ligand-efficient aminopyrimidine-aminoindazole compound (Compound 19). nih.gov

X-ray crystallography revealed that the aminopyrimidine core of Compound 19 engaged in a critical hydrogen bond network with catalytic residues in the PDK1 active site. nih.gov The pyrimidine ring nitrogens acted as hydrogen bond acceptors for residues K111 and T222, while the exocyclic amino group served as a hydrogen bond donor to E130. nih.gov Structure-activity relationship (SAR) studies confirmed that each of these nitrogen functionalities contributed positively to the binding affinity. nih.gov

| Compound | Target | Fragment Hit | Hit Validation Method | IC₅₀ (μM) | Ligand Efficiency (LE) | Key Interactions |

| Compound 19 | PDK1 | Aminoindazole | Biochemical Screen, X-ray Crystallography | 0.19 | 0.44 | H-bonds with K111, T222, E130 in kinase hinge region |

| Compound 20 | PDK1 | N/A (SAR analog) | Biochemical Screen | 2.67 | 0.36 | Loss of H-bond from amino group |

| Compound 21 | PDK1 | N/A (SAR analog) | Biochemical Screen | 7.28 | 0.33 | Loss of H-bond from ring nitrogen |

Data sourced from a case study on PDK1 inhibitors demonstrating the importance of the aminopyrimidine scaffold. nih.gov

This example underscores how a simple aminopyrimidine fragment, identified and optimized through FBDD, can yield a potent and selective lead compound. The pyrimidine-imidazole scaffold of this compound represents a similar starting point, offering vectors for chemical elaboration into adjacent pockets of a target's active site.

Elaboration of Fragments and Three-Dimensional Chemical Space Exploration

Once a high-quality fragment hit is identified and validated, the next crucial step is to evolve it into a more potent, lead-like molecule. nih.gov This process, known as fragment elaboration or fragment-to-lead (F2L) optimization, typically follows one of three main strategies:

Fragment Growing: This is the most common approach, where the initial fragment is extended by adding new chemical functionalities that can form additional favorable interactions with the target protein, thereby increasing potency. researchgate.net This process is heavily guided by structural data from X-ray crystallography or NMR. researchgate.net

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be connected via a chemical linker. researchgate.net While challenging, this strategy can lead to a dramatic increase in affinity and potency. researchgate.net

Fragment Merging: This strategy is used when two fragments bind in an overlapping fashion. Medicinal chemists design a new, single molecule that incorporates the key structural features of both original fragments to maximize binding interactions. researchgate.net

A significant challenge and opportunity in fragment elaboration is the exploration of three-dimensional (3D) chemical space. researchgate.net Many traditional fragment libraries are dominated by flat, aromatic (2D) structures. researchgate.net However, biological targets have complex, 3D binding sites. Moving beyond flatland chemistry by introducing sp³-rich, rigid scaffolds can lead to improved selectivity, potency, and physicochemical properties. nih.govrsc.org

Recent strategies have focused on developing modular synthetic platforms that allow for the systematic elaboration of 2D fragment hits, such as pyrimidines, into 3D structures. nih.govrsc.org These platforms utilize bifunctional building blocks with rigid, sp³-rich cores that project chemical vectors in distinct directions into 3D space. nih.govrsc.org By attaching such a 3D building block to a core fragment like this compound, chemists can rapidly generate a library of diverse, 3D-shaped molecules to probe the topology of the target's binding site more effectively. nih.govrsc.org

Integration of FBDD with Computational Chemistry for Lead Optimization

Computational chemistry is an indispensable partner to experimental FBDD methodologies, accelerating nearly every stage of the process from hit identification to lead optimization. rsc.orgpharmafeatures.com The integration of in silico techniques allows for a more rational and efficient exploration of chemical space. rsc.org

Key computational methods applied in FBDD include:

Virtual Screening: Computational docking can be used to screen large virtual libraries of fragments against a 3D structure of the target protein, helping to prioritize which fragments should be tested experimentally. ed.ac.uk

Binding Site Analysis: Computational tools can identify and characterize potential binding pockets ("hot spots") on a protein's surface, guiding where to look for fragment binding. rsc.orgacs.org

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. nih.gov This model can then be used to guide fragment elaboration. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the protein-ligand complex, helping to understand the stability of binding interactions and the role of protein flexibility.

Free Energy Calculations: These computationally intensive methods can provide more accurate predictions of binding affinity, aiding in the prioritization of synthesized analogs during the lead optimization phase. nih.gov

In the context of optimizing a fragment like this compound, computational chemistry would be used to model the binding mode of the initial fragment. Based on the 3D structure of the target, chemists can then use in silico methods to design modifications (the "growing" phase) that are predicted to have higher affinity, before committing resources to their chemical synthesis. rsc.orgacs.org This iterative cycle of computational design, chemical synthesis, and experimental testing is a hallmark of modern structure-based drug design and is critical for efficiently transforming a low-affinity fragment into a high-potency lead compound. rsc.org

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced 5-(1H-Imidazol-4-yl)pyrimidin-4-amine Analogs

The rational design of advanced analogs of this compound is a primary focus of ongoing research. This approach involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications, as demonstrated in the development of potent inhibitors of the sodium hydrogen exchanger-1 (NHE-1). For instance, a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were synthesized, leading to the identification of a 3-methyl-4-fluoro analog with high potency and selectivity. nih.gov

Fragment-based drug design is another powerful strategy being employed. This involves the identification of small molecular fragments that bind to specific regions of a biological target, which are then grown or linked to create more potent ligands. This methodology was successfully used to develop novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives as potent Syk inhibitors for hematological malignancies. nih.gov Furthermore, the synthesis of hybrid molecules, such as those combining the imidazole (B134444) core with a 1,3,4-thiadiazole (B1197879) moiety, is being explored to create compounds with novel biological activities. mdpi.com

The following table summarizes key analogs and their reported activities:

| Compound/Analog | Target/Activity | Key Findings |

| 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine | NHE-1 inhibitor | The 3-methyl-4-fluoro analog showed high potency and selectivity. nih.gov |

| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives | Syk inhibitors | Fragment-based design led to highly potent inhibitors for hematological malignancies. nih.gov |

| Imidazole-1,3,4-thiadiazole hybrids | Trypanosoma cruzi and Leishmania donovani | Hybrid molecules showed promising biological activity against these parasites. mdpi.com |

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the this compound scaffold. Researchers are continuously seeking more versatile and greener synthetic routes to improve accessibility and enable the generation of diverse libraries of analogs. For example, a concise and versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has been developed, offering a straightforward method to produce a range of derivatives. nih.gov

Green chemistry approaches are also gaining prominence, with the use of environmentally friendly reaction media like eutectic mixtures of cholinium chloride and urea (B33335) for the synthesis of 2-amino imidazole derivatives. mdpi.com One-pot synthesis methods are also being explored to improve efficiency and reduce waste, as demonstrated in the development of a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using polyphosphate ester. mdpi.com These advancements in synthetic chemistry are critical for the rapid and sustainable production of novel compounds for biological screening.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling plays an increasingly vital role in the design and discovery of novel this compound analogs. Techniques such as 3D quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to understand the interactions between these compounds and their biological targets, predict the activity of new designs, and guide synthetic efforts. tandfonline.comnih.gov

For instance, molecular docking studies have been employed to investigate the binding modes of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives with V600EBRAF, providing insights into their inhibitory mechanisms. nih.gov Similarly, computational design and fragment-based drug discovery (FBDD) efforts were used to develop novel EGFR inhibitors based on a 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole scaffold. rsc.org These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the molecular basis of activity, enabling the design of more effective and selective therapeutic agents.

Exploration of Underexplored Biological Targets and Pathways

While much of the research on this compound and its analogs has focused on well-established targets, there is a growing interest in exploring their potential against underexplored biological targets and pathways. This exploration could uncover new therapeutic applications for this versatile scaffold.

A notable example is the investigation of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent and highly selective inhibitors of the sodium hydrogen exchanger-1 (NHE-1). nih.gov This target is implicated in various cardiovascular and neurological disorders, suggesting a potential new therapeutic avenue for this class of compounds. Further screening of diverse libraries of these compounds against a wide range of biological targets is likely to reveal additional, previously unappreciated activities.

Synergistic Approaches Combining Synthetic Chemistry and Computational Biology

The future of drug discovery with the this compound scaffold lies in the synergistic combination of synthetic chemistry and computational biology. This integrated approach allows for a more rational and efficient exploration of chemical space and a deeper understanding of biological activity.

The design and synthesis of novel inhibitors are increasingly guided by computational predictions. For example, the development of new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives as V600EBRAF inhibitors was informed by molecular docking studies. nih.gov Similarly, a comprehensive investigation into imidazole derivatives for their potential antiviral activity against SARS-CoV-2 involved a combination of one-pot synthesis, quantum computational analysis, molecular docking, and molecular dynamics simulations. tandfonline.com This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for accelerating the development of new and effective therapeutic agents based on the this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.